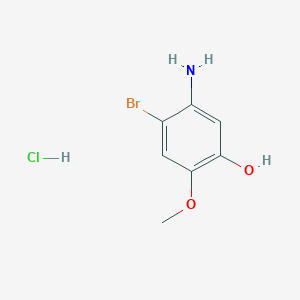

5-Amino-4-bromo-2-methoxyphenol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-4-bromo-2-methoxyphenol hydrochloride is a chemical compound with the CAS Number: 2361643-85-6 . It has a molecular weight of 254.51 and is typically found in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-4-bromo-2-methoxyphenol hydrochloride . The InChI code is 1S/C7H8BrNO2.ClH/c1-11-7-2-4 (8)5 (9)3-6 (7)10;/h2-3,10H,9H2,1H3;1H .Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino-4-bromo-2-methoxyphenol hydrochloride are not available, similar compounds such as 5-Amino-2-methoxyphenol have been known to react with ninhydrin to yield tetrahydroindeno [1,2- b ]indolones .Physical And Chemical Properties Analysis

5-Amino-4-bromo-2-methoxyphenol hydrochloride is a powder that is stored at room temperature . The safety data sheet for a similar compound, 5-Amino-2-methoxyphenol, indicates that it is a grey powder .Aplicaciones Científicas De Investigación

Antioxidant Activity

Research on bromophenols from marine red algae, such as Rhodomela confervoides, has demonstrated that these compounds exhibit potent antioxidant activities. These activities are stronger than or comparable to those of conventional antioxidants, suggesting the potential for 5-Amino-4-bromo-2-methoxyphenol hydrochloride to also possess significant antioxidant properties if structurally similar or functionally analogous (Li et al., 2011).

Antimicrobial Properties

Bromophenols isolated from the same marine algae have also been shown to have antibacterial properties, indicating the possibility of 5-Amino-4-bromo-2-methoxyphenol hydrochloride serving as a basis for developing new antimicrobial agents (Xu et al., 2003).

Corrosion Inhibition

Compounds structurally related to 5-Amino-4-bromo-2-methoxyphenol hydrochloride, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This suggests a potential application in the development of corrosion inhibitors for industrial use (Bentiss et al., 2009).

Photosensitizing Agents for Cancer Therapy

Research involving zinc phthalocyanine derivatives substituted with bromo and methoxy groups has highlighted their efficacy as photosensitizers in photodynamic therapy for treating cancer. This opens up the possibility for 5-Amino-4-bromo-2-methoxyphenol hydrochloride to be explored for similar applications (Pişkin et al., 2020).

Synthesis of Heterocyclic Compounds

The versatility of bromo and methoxyphenol derivatives in synthetic chemistry, particularly in the synthesis of complex heterocyclic compounds, indicates that 5-Amino-4-bromo-2-methoxyphenol hydrochloride could serve as a valuable intermediate or reactant in organic synthesis, contributing to the development of novel pharmaceuticals or materials (Ueno et al., 1982).

Safety and Hazards

This compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Propiedades

IUPAC Name |

5-amino-4-bromo-2-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2.ClH/c1-11-7-2-4(8)5(9)3-6(7)10;/h2-3,10H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYBHUKDZRNXCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)

![1-ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea](/img/structure/B2707072.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2707080.png)